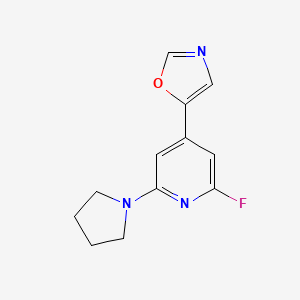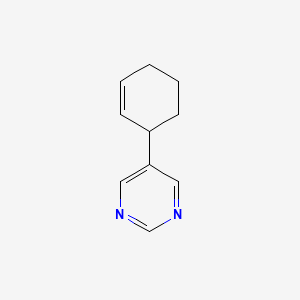
5-(2-Cyclohexenyl)pyrimidine
Descripción general
Descripción
Synthesis Analysis
Pyrimidines can be synthesized through various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of pyrimidines has been studied using computational tools, which have identified their molecular and electronic behavior . The molecular weight of 5-(2-Cyclohexenyl)pyrimidine is 160.22 g/mol.Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines .Aplicaciones Científicas De Investigación
DNA Repair and Photoreactivation
5-(2-Cyclohexenyl)pyrimidine is relevant in the study of DNA repair mechanisms. Cyclobutane pyrimidine dimers, a major DNA photoproduct induced by UV radiation, are repaired by DNA photolyase enzymes. These enzymes utilize visible light energy to break the cyclobutane ring of the dimer, restoring the DNA's normal structure. The study of such repair mechanisms is crucial for understanding cellular responses to UV damage and has implications in fields like cancer research and dermatology (Sancar, 1994).
Organic Light-Emitting Diodes (OLEDs)
Pyrimidine chelates, similar to 5-(2-Cyclohexenyl)pyrimidine, have been utilized in synthesizing heteroleptic Ir(III) metal complexes for application in OLEDs. These compounds are significant for developing high-performance sky-blue and white-emitting OLEDs, showcasing the versatility of pyrimidine derivatives in materials science and electronic device fabrication (Chang et al., 2013).
Metal Ion Binding in DNA Duplexes
Pyrimidine base pairs in DNA, related to 5-(2-Cyclohexenyl)pyrimidine, selectively capture metal ions, forming metallo-base pairs in DNA duplexes. This property is critical in understanding the structural and functional roles of metal ions in DNA, with applications in biochemistry and molecular biology (Ono et al., 2011).
Anti-inflammatory Medication Development
The pyrimidine structure, similar to 5-(2-Cyclohexenyl)pyrimidine, is a basis for developing anti-inflammatory drugs. Molecular docking studies and synthesis of pyrimidine derivatives show potential for treating inflammation, highlighting its importance in pharmaceutical research (Munde et al., 2022).
Antiviral Activity
Pyrimidine derivatives, akin to 5-(2-Cyclohexenyl)pyrimidine, exhibit antiviral activity against various viruses, including retroviruses. This discovery is crucial for developing new antiviral drugs and understanding viral resistance mechanisms (Hocková et al., 2003).
Antitumor Activity
Research into fluorocyclopentenyl-pyrimidines, similar to 5-(2-Cyclohexenyl)pyrimidine, shows potent antitumor activities in various cancer cell lines. This opens avenues for cancer treatment research and drug development (Choi et al., 2012).
Safety And Hazards
Direcciones Futuras
Recent research developments suggest that pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . This suggests that there is potential for future research and development of pyrimidine-based drugs, including 5-(2-Cyclohexenyl)pyrimidine.
Propiedades
IUPAC Name |
5-cyclohex-2-en-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h2,4,6-9H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFVAAYTQXDLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305128 | |
| Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclohexenyl)pyrimidine | |
CAS RN |
1187163-20-7 | |
| Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



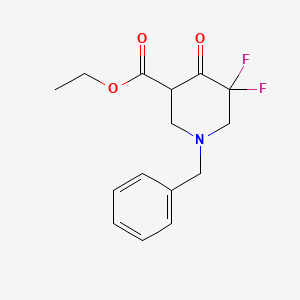
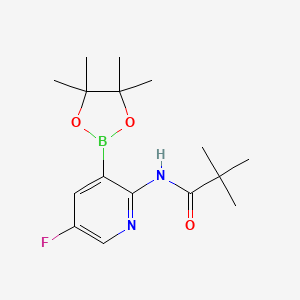
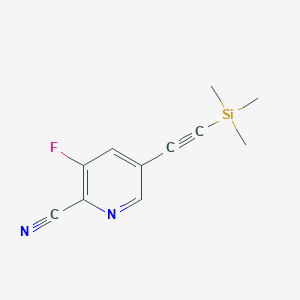
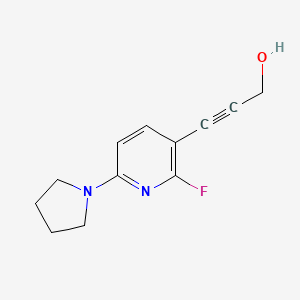
![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)
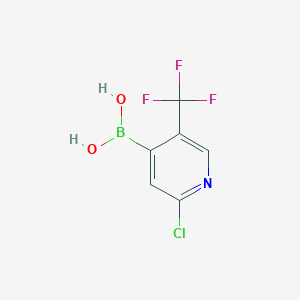
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391908.png)
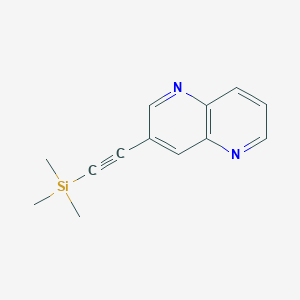
![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)
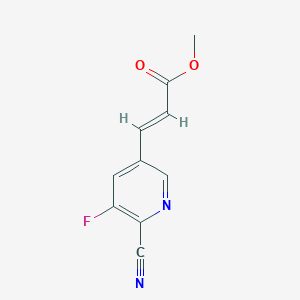
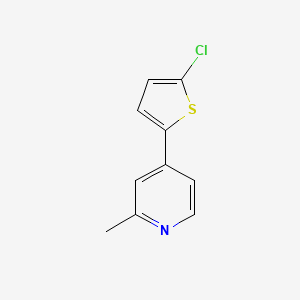
![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B1391917.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)
